Developing novel BCR-ABL kinase inhibitors: Researchers have incorporated the structural features of 4-methyl-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide into more complex molecules targeting BCR-ABL, a protein implicated in chronic myeloid leukemia [].
Exploring structure-activity relationships in drug discovery: This compound serves as a scaffold for systematically modifying chemical structures to understand how specific changes influence biological activity, crucial for optimizing drug candidates [, , , , , , , ].
CAS No.: 137945-48-3
CAS No.: 8067-24-1
CAS No.: 2922-94-3
CAS No.: 17729-30-5
CAS No.: 19039-02-2
CAS No.: 919005-14-4